molecular formula C14H13F B1348072 4-Ethyl-2-fluoro-1,1'-biphenyl CAS No. 55258-76-9

4-Ethyl-2-fluoro-1,1'-biphenyl

Cat. No. B1348072
CAS RN: 55258-76-9
M. Wt: 200.25 g/mol
InChI Key: GEBUSPQBSWYLBN-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluoro-1,1’-biphenyl is an organic compound . It is also known as Flurbiprofen EP Impurity . It appears as a colorless crystal or white powder .


Synthesis Analysis

The synthesis of compounds similar to 4-Ethyl-2-fluoro-1,1’-biphenyl has been reported in the literature . For instance, (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was obtained for the first time from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen in one step .


Molecular Structure Analysis

The molecular formula of 4-Ethyl-2-fluoro-1,1’-biphenyl is C14H13F . Its molecular weight is 200.25 g/mol .


Physical And Chemical Properties Analysis

4-Ethyl-2-fluoro-1,1’-biphenyl is a crystalline solid that is white to light brown in color. It is insoluble in water but soluble in organic solvents such as acetone, chloroform, and ethyl acetate.

Scientific Research Applications

Structural Determination and Synthesis

  • Synthesis and Structural Analysis : A study by Gündoğdu et al. (2017) focused on the synthesis of two novel compounds, designed as cytotoxic agents, which include structural analogs of 4-Ethyl-2-fluoro-1,1'-biphenyl. These compounds were characterized through various spectroscopic methods and X-ray powder diffraction, providing insight into their potential applications in drug development and materials science (Gündoğdu et al., 2017).

  • Optical Properties in the Terahertz Range : Chodorow et al. (2013) investigated the optical properties of fluoro-substituted biphenyls, revealing their birefringence, refractive indices, and absorption coefficients in the terahertz (THz) range. This study underscores the potential of fluorinated biphenyls in developing advanced optical materials (Chodorow et al., 2013).

Materials Science Applications

  • Liquid Crystal Properties : Research on but-3-enyl-based fluorinated biphenyl liquid crystals by Jiang et al. (2012) highlighted their promising nematic mesophase characteristics, low melting points, and high clearing points, indicating their suitability for liquid crystal display (LCD) mixtures (Jiang et al., 2012).

  • Catalytic Fluorination : A study by Kita et al. (2019) presented the use of supported silver catalysts for benzylic C-H fluorination, demonstrating an efficient method for synthesizing fluoromethylarenes, crucial for creating oxygen mimics in various molecular structures. This process highlights the importance of fluorination techniques in synthetic chemistry and materials science (Kita et al., 2019).

Safety And Hazards

According to the Safety Data Sheet, it is advised to use chemical impermeable gloves when handling 4-Ethyl-2-fluoro-1,1’-biphenyl . Ensure adequate ventilation and remove all sources of ignition. It is also recommended to prevent the chemical from entering drains .

properties

IUPAC Name

4-ethyl-2-fluoro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBUSPQBSWYLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363423
Record name 4-ethyl-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-fluoro-1,1'-biphenyl

CAS RN

55258-76-9
Record name 4-ethyl-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Acetyl-2-fluorobiphenyl (150 gram), 99% hydrazine hydrate (150 ml), potassium hydroxide (105 gram), digol (900 ml) and xylene (150 ml) were heated at 125° C. for 16 hours with stirring, after which the xylene and excess hydrazine hydrate were distilled until the internal temperature reached 165° C. The mixture was heated under reflux for three hours, cooled to 40° and poured into 5 liters of water. The product was extracted with petroleum ether (bp 60°-80°, 2×2 liter), the extract washed with water, dried over anhydrous sodium sulphate and evaporated. 4-Ethyl-2-fluorobiphenyl (95 gram, 68% theory) formed a colourless oil bp 130°/0.8 mm. Other 4-Alkyl-2-fluorobiphenyls were prepared by reaction of 2-fluoro-4-biphenylyl magnesium bromides with n-alkyl bromides and were colourless oils with the following properties listed in Table 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Chen, Z Mao, J Tang, X Chen, P Chen, Z An - Liquid Crystals, 2023 - Taylor & Francis
Liquid crystal (LC) mixtures with high birefringence (∆n) and low rotational viscosity play an essential role for fast-response LC devices. However, high birefringence and low rotational …
Number of citations: 0 www.tandfonline.com
F El-Hage, C Schöll, J Pospech - The Journal of Organic …, 2020 - ACS Publications
The decarboxylative Giese-type reaction offers a versatile methodology for the radical alkylation of electron-deficient alkenes. Photo-mediated variants often require a pre-activation of …
Number of citations: 23 pubs.acs.org

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